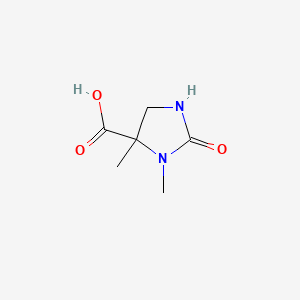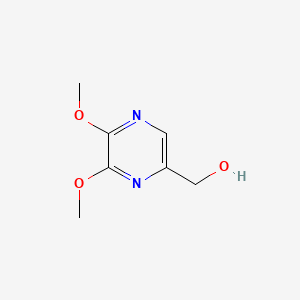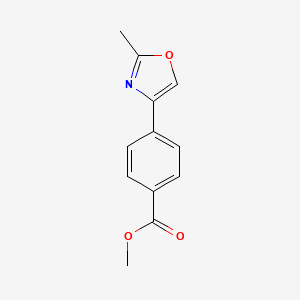
Methyl 4-(2-methyloxazol-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-methyloxazol-4-yl)benzoate is an organic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol It is characterized by the presence of a benzoate group attached to a methyloxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methyloxazol-4-yl)benzoate typically involves the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide . The reaction conditions include the use of solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including acylation, cyclodehydration, and sulfochlorination, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-methyloxazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoate and methyloxazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-methyloxazol-4-yl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-methyloxazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters . The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects on the nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Methyloxazol-4-yl)benzenesulfonamide: This compound is similar in structure and has been studied for its MAO inhibition properties.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Another related compound with potential therapeutic applications.
Uniqueness
Methyl 4-(2-methyloxazol-4-yl)benzoate is unique due to its specific combination of the benzoate and methyloxazole groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
methyl 4-(2-methyl-1,3-oxazol-4-yl)benzoate |
InChI |
InChI=1S/C12H11NO3/c1-8-13-11(7-16-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3 |
InChI-Schlüssel |
FDYCOKDADVMDFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


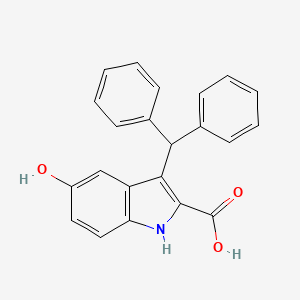


![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
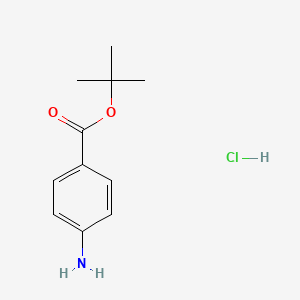
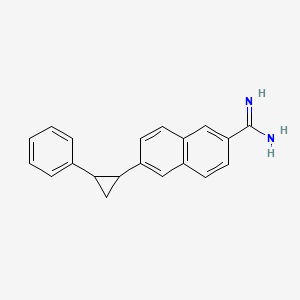
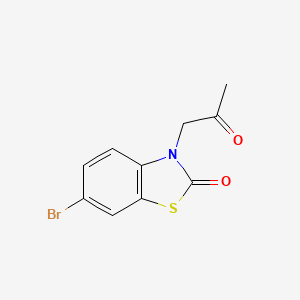

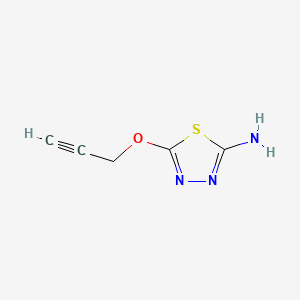
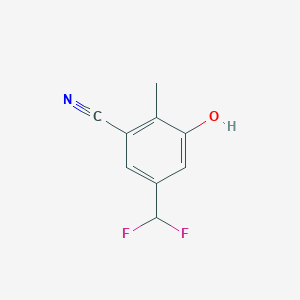
![1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B13931566.png)
